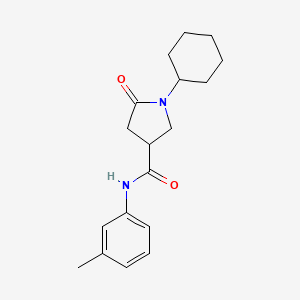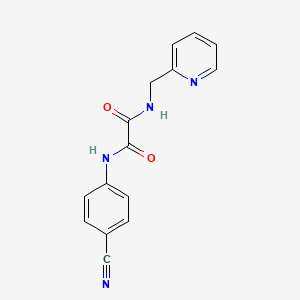
N-cycloheptyl-4-(propionylamino)benzamide
Vue d'ensemble
Description
N-cycloheptyl-4-(propionylamino)benzamide, also known as CHPB, is a synthetic compound that has been extensively studied for its potential use in scientific research. CHPB is a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGluR5), which is a G protein-coupled receptor that is widely distributed throughout the central nervous system (CNS). The mGluR5 receptor has been implicated in a variety of physiological and pathological processes, including learning and memory, addiction, anxiety, and depression.
Mécanisme D'action
N-cycloheptyl-4-(propionylamino)benzamide acts as a PAM of the mGluR5 receptor, which means that it enhances the activity of the receptor. The mGluR5 receptor is a G protein-coupled receptor that is activated by the binding of glutamate, a neurotransmitter. Activation of the mGluR5 receptor has been shown to modulate a variety of signaling pathways in the CNS, including the regulation of synaptic plasticity, the modulation of neurotransmitter release, and the regulation of ion channel activity.
Biochemical and Physiological Effects:
N-cycloheptyl-4-(propionylamino)benzamide has been shown to enhance mGluR5 receptor activity, which has been implicated in a variety of physiological and pathological processes. The compound has been shown to enhance synaptic plasticity, which is the ability of neurons to change the strength of their connections in response to activity. N-cycloheptyl-4-(propionylamino)benzamide has also been shown to enhance learning and memory in animal models, and has been investigated for its potential use in the treatment of cognitive disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-cycloheptyl-4-(propionylamino)benzamide in lab experiments is its selectivity for the mGluR5 receptor, which allows for the specific modulation of this receptor without affecting other receptors in the CNS. However, one limitation of using N-cycloheptyl-4-(propionylamino)benzamide is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound in experimental models.
Orientations Futures
There are several potential future directions for the use of N-cycloheptyl-4-(propionylamino)benzamide in scientific research. One area of interest is the investigation of the role of mGluR5 in the development of addiction and the potential use of N-cycloheptyl-4-(propionylamino)benzamide in the treatment of addiction. Another area of interest is the investigation of the role of mGluR5 in the regulation of mood and the potential use of N-cycloheptyl-4-(propionylamino)benzamide in the treatment of mood disorders such as depression and anxiety. Additionally, there is potential for the use of N-cycloheptyl-4-(propionylamino)benzamide in the development of new therapies for cognitive disorders such as Alzheimer's disease.
Applications De Recherche Scientifique
N-cycloheptyl-4-(propionylamino)benzamide has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. The compound has been shown to enhance mGluR5 receptor activity, which has been implicated in a variety of physiological and pathological processes. N-cycloheptyl-4-(propionylamino)benzamide has been used in studies investigating the role of mGluR5 in learning and memory, addiction, anxiety, and depression.
Propriétés
IUPAC Name |
N-cycloheptyl-4-(propanoylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-2-16(20)18-15-11-9-13(10-12-15)17(21)19-14-7-5-3-4-6-8-14/h9-12,14H,2-8H2,1H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKCNQGMGFIBIIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NC2CCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4394037.png)


![4-isopropoxy-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide](/img/structure/B4394048.png)
![2-fluoro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide](/img/structure/B4394056.png)
![methyl 2-({oxo[(tetrahydro-2-furanylmethyl)amino]acetyl}amino)benzoate](/img/structure/B4394078.png)
![N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furamide](/img/structure/B4394081.png)


![N-butyl-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzenesulfonamide](/img/structure/B4394105.png)
![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-cyclopropylalaninamide](/img/structure/B4394114.png)


![ethyl 4-[3-ethoxy-4-(2-propyn-1-yloxy)phenyl]-2-oxo-6-propyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4394120.png)